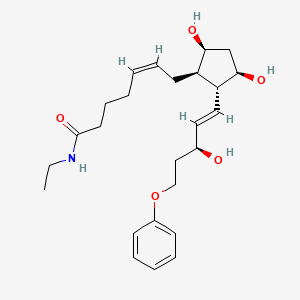
4-Dibenzyl 1-Naphthyl Ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dibenzyl 1-Naphthyl Ketone is an organic compound with the molecular formula C25H20O and a molecular weight of 336.43 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its white to almost white powder or crystalline appearance .
科学的研究の応用
Photorearrangement in Zeolites
4-Dibenzyl 1-Naphthyl Ketone has been studied for its photochemical behaviors, particularly in the context of zeolites. The selectivity of photoproducts formed by 1-naphthyl phenyl acylates and dibenzyl ketones in zeolites is influenced by the restriction on mobility of primary radical pairs due to alkali metal ions. This selectivity is significant for understanding the photo-Fries reaction and the heavy atom effect within zeolites (Warrier et al., 2003).
Synthesis of 2-Naphthols
The compound plays a role in the synthesis of 2-naphthols through carbonylative Stille coupling reactions of 2-bromobenzyl bromides. This process is pivotal for understanding the transformation of 2-bromobenzyl α,β-unsaturated ketones into 2-naphthols (Dai et al., 2011).
Intersystem Crossing in Zeolites
Differences in product selectivity and the effect of heavy cations on intersystem crossing between triplet and singlet phenylacyl and benzyl geminate radical pairs in zeolites have been studied, highlighting the unique photochemical properties of dibenzyl ketones and naphthyl esters in these structures (Warrier et al., 2000).
Safety and Hazards
When handling 4-Dibenzyl 1-Naphthyl Ketone, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dibenzyl 1-Naphthyl Ketone typically involves the condensation reaction of 1-naphthoyl chloride with dibenzyl ketone under basic conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the ketone bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions: 4-Dibenzyl 1-Naphthyl Ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
**Common Re
特性
IUPAC Name |
naphthalen-1-yl-[4-(2-phenylethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O/c26-25(24-12-6-10-21-9-4-5-11-23(21)24)22-17-15-20(16-18-22)14-13-19-7-2-1-3-8-19/h1-12,15-18H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQMRXPGNSGVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659891 |
Source


|
| Record name | (Naphthalen-1-yl)[4-(2-phenylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158098-50-1 |
Source


|
| Record name | (Naphthalen-1-yl)[4-(2-phenylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









